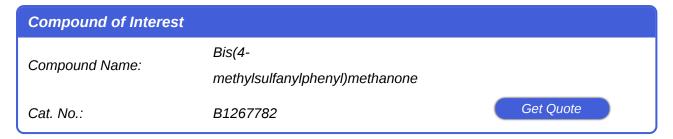


Application Notes and Protocols for Photopolymerization Using a Thioxanthone-Based Initiator

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for photopolymerization reactions initiated by thioxanthone-based photoinitiators. Thioxanthone and its derivatives are versatile photoinitiators, particularly for polymerizations initiated by UV-A and visible light, with applications in coatings, adhesives, 3D printing, and the fabrication of drug delivery systems.

Introduction to Thioxanthone-Based Photoinitiators

Thioxanthone (TX) and its derivatives are widely used as photoinitiators due to their favorable absorption characteristics in the near-UV and visible light regions.[1] They primarily function as Type II photoinitiators, requiring a co-initiator, typically a tertiary amine, to generate the initiating free radicals through a hydrogen abstraction mechanism.[2][3] However, some derivatives have been designed to act as one-component Type II initiators, containing both the chromophore and the hydrogen donor in the same molecule.[2][4][5]

The initiation process begins with the absorption of light by the thioxanthone molecule, which promotes it to an excited singlet state. This is followed by efficient intersystem crossing to a more stable triplet state.[2] The excited triplet state of the thioxanthone then interacts with a



hydrogen donor (co-initiator), such as an amine, to generate an amine radical, which in turn initiates the polymerization of monomers like acrylates.

Quantitative Data Summary

The efficiency of photopolymerization using thioxanthone-based initiators is influenced by factors such as the specific initiator and co-initiator used, their concentrations, the monomer formulation, light intensity, and irradiation time. The following tables summarize quantitative data from various studies.

Table 1: Photoinitiation Efficiency of Thioxanthone Derivatives in Acrylate Polymerization



Photoinitiat or System	Monomer	Light Source	Irradiation Time (min)	Final Monomer Conversion (%)	Reference
2- Allyl(methyl)a mino-9H- thioxanthen- 9-one (PI-1)	1,6- hexanedioldia crylate (HDDA)	Xenon Lamp (28 mW/cm²)	30	52	[6]
PI-1 / N,N- dimethylanilin e (DMA)	HDDA	Xenon Lamp (28 mW/cm²)	30	92	[6]
2- Benzyl(methy I)amino-9H- thioxanthen- 9-one (PI-2)	Trimethylolpr opane triacrylate (TMPTA)	Xenon Lamp	10	32	[6]
PI-2 / N- methyldietha nolamine (MDEA)	ТМРТА	Xenon Lamp	10	62	[6]
2,4-Diethyl-7- [4-(N- phenylanilino) phenyl]thioxa nthen-9-one (T1) / lodonium salt	ТМРТА	LED (405 nm)	-	~60	[5]
7-Carbazol-9- yl-2,4-diethyl- thioxanthen- 9-one (T4)	ТМРТА	LED (405 nm)	-	~50	[5]



Table 2: Cationic Photopolymerization of an Epoxy Monomer

Photoinitiator System	Monomer	Light Source	Final Epoxy Conversion (%)	Reference
2,4-Diethyl-7-[4- (N- phenylanilino)ph enyl]thioxanthen- 9-one (T1) / TAS	UVACURE®150 0	LED (405 nm)	59	[5]
2,4-Diethyl-7-(9- phenylcarbazol- 3-yl)thioxanthen- 9-one (T3) / TAS	UVACURE®150 0	LED (405 nm)	53	[5]

Note: "TAS" refers to a triarylsulfonium salt, a common co-initiator for cationic polymerization.

Experimental Protocols

General Protocol for Free-Radical Photopolymerization of Acrylate Monomers

This protocol describes a general procedure for the photopolymerization of an acrylate monomer mixture using a thioxanthone-based photoinitiator system, monitored by Fourier Transform Infrared (FTIR) spectroscopy in real-time.

Materials:

- Thioxanthone derivative (e.g., 2-isopropylthioxanthone, ITX)
- Co-initiator (e.g., N-methyldiethanolamine, MDEA)
- Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
- Solvent (if necessary, e.g., acetone, for dissolving initiator)



- FTIR spectrometer equipped with a horizontal transmission or ATR accessory
- UV/Visible light source (e.g., LED with λmax = 405 nm)[5]
- Nitrogen purge (optional, to reduce oxygen inhibition)
- Micropipettes
- Glass slides and coverslips (for thin-film polymerization)

Procedure:

- Preparation of the Photopolymerizable Formulation:
 - Prepare a stock solution of the thioxanthone initiator and the co-initiator in the acrylate monomer. A typical concentration range for the initiator is 0.1-2.0 wt% and for the coinitiator is 1.0-5.0 wt%.
 - Ensure complete dissolution of the initiator system in the monomer. Gentle heating or vortexing may be applied if necessary.
 - Prepare the formulation in an amber vial to protect it from ambient light.
- Sample Preparation for FTIR Analysis:
 - Place a small drop of the photopolymerizable formulation onto the crystal of the ATR-FTIR accessory or between two transparent substrates (e.g., BaF2 plates) for transmission measurements.
 - If using substrates, ensure a consistent and thin film thickness (e.g., 25 μm).[7]
- FTIR Measurement Setup:
 - Position the light source at a fixed distance and angle to the sample to ensure consistent irradiation.
 - If oxygen inhibition is a concern, purge the sample chamber with nitrogen for a few minutes before and during the experiment.



- Initiation of Photopolymerization and Real-Time Monitoring:
 - Record a baseline FTIR spectrum of the uncured sample.
 - Turn on the light source to initiate polymerization.
 - Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 seconds) for a predetermined duration or until the reaction reaches a plateau.
 - The disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹) is monitored to follow the polymerization kinetics.
- Data Analysis:
 - Calculate the monomer conversion at each time point by measuring the decrease in the area of the characteristic acrylate peak relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak).

Protocol for Determining Cure Depth

This protocol outlines a method to determine the depth of cure for a photopolymer formulation, which is a critical parameter for applications like 3D printing and coatings.

Materials:

- Photopolymerizable formulation (as prepared in 3.1)
- A series of cylindrical wells or molds of known depth[8]
- A flat, transparent substrate (e.g., glass slide)
- UV/Visible light source with controlled intensity
- Calipers or a profilometer for measuring cured thickness
- Spatula or scraper

Procedure:



· Sample Preparation:

- Fill the cylindrical wells with the photopolymer formulation.
- Place the transparent substrate on top, ensuring it is in contact with the liquid formulation.

Photocuring:

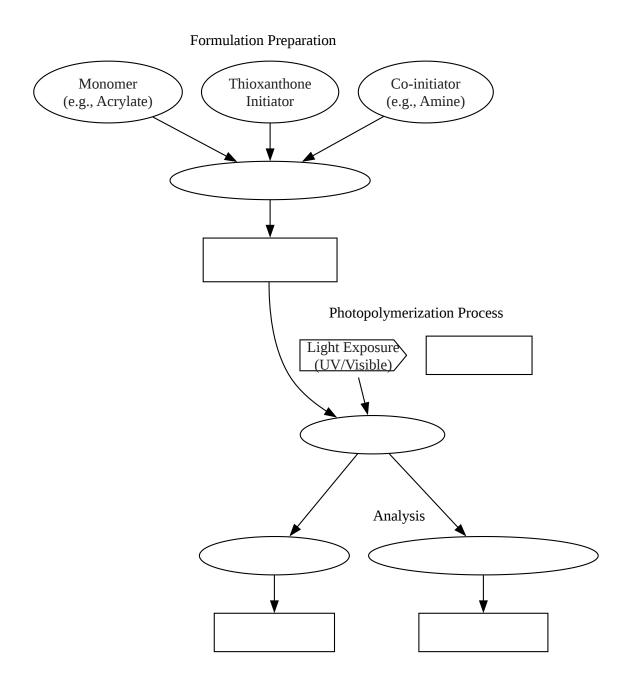
- Expose the samples to the light source for a fixed period. The exposure time and light intensity should be precisely controlled.
- Measurement of Cure Depth:
 - After irradiation, carefully remove the substrate. The cured polymer layer should adhere to it.[8]
 - Gently wash the cured polymer with a suitable solvent (e.g., isopropanol) to remove any uncured resin.
 - Allow the solvent to evaporate completely.
 - Measure the thickness of the cured polymer layer using calipers or a profilometer. This
 thickness represents the cure depth for the given exposure conditions.

Data Analysis:

 Plot the cure depth as a function of exposure energy (intensity x time) or initiator concentration to characterize the formulation's curing behavior.

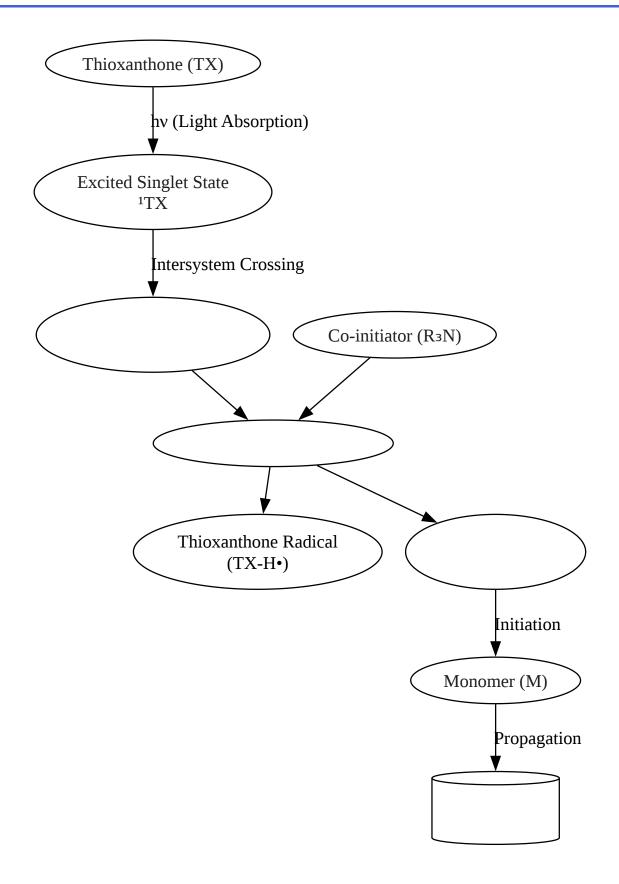
Visualizations





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